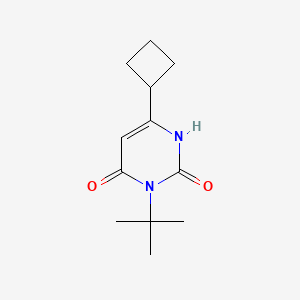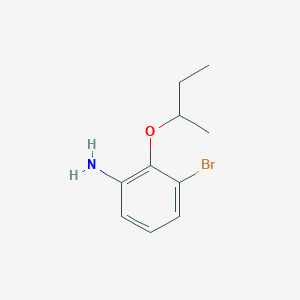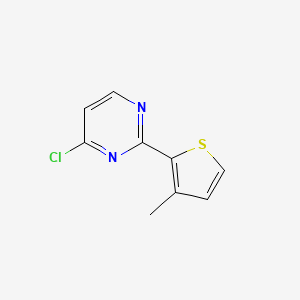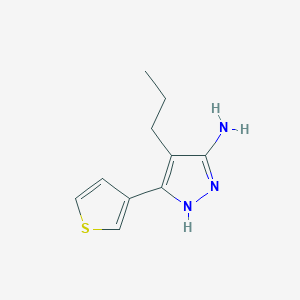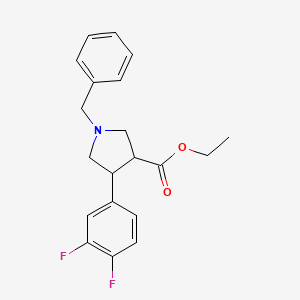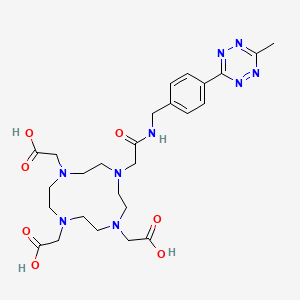
2,2',2''-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetraazacyclododecane core, which is a macrocyclic ligand, and is functionalized with a tetrazine moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves multiple steps, starting with the preparation of the tetraazacyclododecane core. This core is typically synthesized through a cyclization reaction involving ethylenediamine and formaldehyde under acidic conditions. The resulting macrocyclic ligand is then functionalized with acetic acid groups through a series of esterification and hydrolysis reactions.
The tetrazine moiety is introduced via a nucleophilic substitution reaction, where 6-methyl-1,2,4,5-tetrazine is reacted with a benzylamine derivative. This intermediate is then coupled with the functionalized tetraazacyclododecane core using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and functionalization steps, as well as the development of more efficient purification methods such as chromatography or crystallization.
化学反応の分析
Types of Reactions
2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazine moiety can be oxidized to form tetrazine N-oxides.
Reduction: The compound can be reduced to form dihydrotetrazine derivatives.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Tetrazine N-oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted benzylamine derivatives.
科学的研究の応用
2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Potential use in drug delivery systems and as a diagnostic agent in imaging techniques such as PET (positron emission tomography).
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of this compound is largely dependent on its ability to form stable complexes with metal ions and its reactivity in bioorthogonal reactions. The tetraazacyclododecane core provides a strong binding site for metal ions, which can be used in catalysis or imaging applications. The tetrazine moiety is highly reactive in inverse electron-demand Diels-Alder reactions, making it useful for bioorthogonal labeling of biomolecules.
類似化合物との比較
Similar Compounds
- 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine
Uniqueness
Compared to similar compounds, 2,2’,2’'-(10-(2-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid stands out due to its macrocyclic ligand structure, which provides enhanced stability and specificity in metal ion binding. Additionally, the presence of multiple functional groups allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C26H37N9O7 |
|---|---|
分子量 |
587.6 g/mol |
IUPAC名 |
2-[4,7-bis(carboxymethyl)-10-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C26H37N9O7/c1-19-28-30-26(31-29-19)21-4-2-20(3-5-21)14-27-22(36)15-32-6-8-33(16-23(37)38)10-12-35(18-25(41)42)13-11-34(9-7-32)17-24(39)40/h2-5H,6-18H2,1H3,(H,27,36)(H,37,38)(H,39,40)(H,41,42) |
InChIキー |
PEIWVCLOBVXXNO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


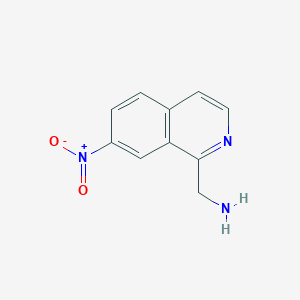
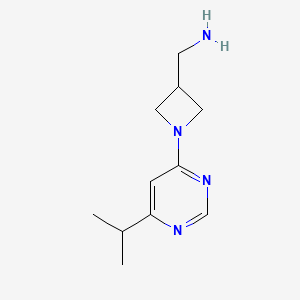
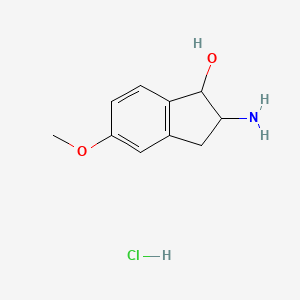
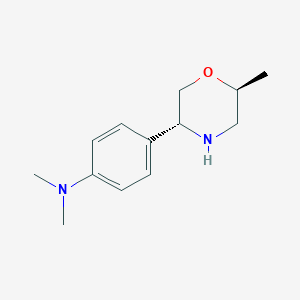
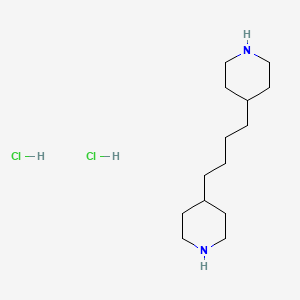
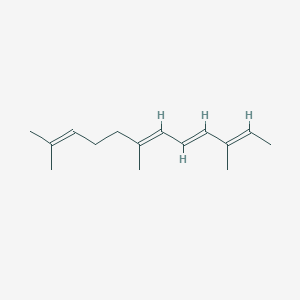
![2-Neopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13345715.png)
![1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13345721.png)
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
